3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide -

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

Catalog Number: EVT-4544227
CAS Number:
Molecular Formula: C17H18FNO2
Molecular Weight: 287.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-Bis[3-(2-fluorophenyl)-1-(4-nitrophenyl)triazenido-κN3]bis(pyridine-κN)palladium(II)

Compound Description: This compound is a palladium(II) complex containing two deprotonated 3-(2-fluorophenyl)-1-(4-nitrophenyl)triazenide ligands and two neutral pyridine molecules in a square planar geometry around the palladium center [, ].

Ethyl 2-Diazo-3-(2, 4, 5-triflurophenyl- and 2, 3, 4, 5-tetrafluorophenyl)-3-oxopropionates

Compound Description: These compounds (specifically 2a and 2c in the paper []) are diazo compounds containing a fluorinated phenyl ring. They are used in the synthesis of cinnoline derivatives.

N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) Complex

Compound Description: This compound is an N-carboxamide synthesized from dibenzoylaceticacid-N-carboxyethylamide and 3,4-dichloroaniline []. This compound can further react with copper salts to form a corresponding Cu(II) complex.

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is a genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed for its trace-level quantification [].

3-chloro-substituted -N- [3- (pyrimidin-2-ylamino) phenyl] propanamide

Compound Description: This compound serves as a precursor for synthesizing 2-(2,4,5-substituted phenylamino) pyrimidine compounds, which could potentially possess pharmaceutical applications [].

3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenylspiro[indole-3,2'-pyrrolidin]-2(1H)-one

Compound Description: Synthesized via a multicomponent reaction, this compound adopts a predominantly planar conformation, except for one pyrrolidine ring []. It exhibits intermolecular interactions, including π-π stacking and hydrogen bonding.

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

Compound Description: This compound acts as a potent and selective BACE1 inhibitor, potentially useful in Alzheimer's disease treatment. Its structure was analyzed in complex with BACE1 and BACE2 to understand its selectivity profile [].

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound functions as a Type II DFG-out inhibitor of RIPK3 kinase. Its interaction with RIPK3 was elucidated through protein crystallography, highlighting its binding to a specific conformation of the kinase [].

1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea (MMV665953) and 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: These two compounds, MMV665953 and MMV665807, were identified for their potent anti-staphylococcal and anti-biofilm properties. Notably, they demonstrated effectiveness in eradicating S. aureus biofilms, exceeding the efficacy of conventional antibiotics [].

2-Methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide (Flutamide)

Compound Description: Flutamide, known by its chemical name 2-methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide, is synthesized using 3-trifluoromethylaniline as a starting material []. It is classified as an antiandrogen, primarily employed in prostate cancer treatment.

4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one

Compound Description: This compound, synthesized from a reaction between 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide and 4-fluorobenzaldehyde, features a nearly planar pyrrolidine ring []. The crystal structure reveals the formation of inversion dimers through O-H⋯O hydrogen bonds, further assembling into chains via C-H⋯O interactions.

3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Compound Description: This compound serves as a precursor for potentially bioactive molecules. Its crystal structure reveals two independent molecules in the asymmetric unit, with various rings twisted with respect to the central pyrrolopyrimidine ring. Weak C-H⋯N hydrogen bonds contribute to the crystal packing stability [].

3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione

Compound Description: Crystallizing with two independent molecules in the asymmetric unit, this compound exhibits slightly different conformations in each molecule, as evidenced by dihedral angle variations. The crystal packing is characterized by N—H⋯O hydrogen bonds forming dimers and weak C—H⋯O interactions leading to a three-dimensional supramolecular architecture [].

7-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-N-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide–dimethylformamide (2/1)

Compound Description: This compound crystallizes in the monoclinic space group C2/c and contains a dimethylformamide solvent molecule in the asymmetric unit [].

Dichlorido[3-methoxymethyl-4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole-κ2 N 1,N 5]copper(II)

Compound Description: This copper(II) complex features a distorted square-planar geometry, with the copper ion coordinated by a bidentate triazole derivative and two chloride ions []. The pyridyl and triazole rings exhibit a twist relative to each other.

N-(Substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas

Compound Description: This class of compounds, characterized by a urea linkage connected to a benzoxazaphosphorin ring system, were synthesized and found to exhibit antimicrobial activity [].

Dichloridobis[3-methoxymethyl-4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole-κ2 N 1,N 5]chromium(III) chloride

Compound Description: This chromium(III) complex exhibits a distorted octahedral geometry, with the chromium ion coordinated by two bidentate triazole derivatives and two chloride ions []. One chloride counter-anion is disordered over two positions.

N-(2, 4-Dinitrophenyl)-3-oxo-3-phenyl-N-(aryl)phenylpropanamide Derivatives

Compound Description: This series of compounds, designed as potential breast cancer inhibitors, exhibited promising inhibitory activity against the MCF-7 cell line [].

(2S)-2-amino-3-hydroxy-N-[2-methoxy-2-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide (Form I)

Compound Description: This compound, designated as Form I, represents a novel crystalline form of the parent molecule [].

Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate and Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate

Compound Description: These two compounds were synthesized and evaluated for their insecticidal activity. They exhibited potent activity against Plutella xylostella and Spodoptera frugiperda [].

N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)-1-propanamide

Compound Description: An improved synthesis for this compound has been developed, involving a reaction between 3-(trifluoromethyl)phenyl) propanoic acid and (R)-1-(1-naphthyl)ethylamine under alkaline conditions [].

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

Compound Description: Bicalutamide, a medication used in prostate cancer treatment, belongs to the antiandrogen drug class. Its quantum chemical properties, including steric energy and electrostatic potential, have been extensively studied [].

(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24)

Compound Description: This compound, synthesized through a microwave-assisted approach, exhibited promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 μM [].

(E)-2-fluoro-N′-(3-phenyl) benzimidamide, (E)-2-fluoro-N′-phenylbenzimidamide, (E)-2-fluoro-N′-(2-fluorophenyl) benzimidamide, (Z)-3-fluoro-N′-(4-fluorophenyl) benzimidamide and (Z)-4-fluoro-N′-(4-fluorophenyl) benzimidamide

Compound Description: This series of fluorinated phenyl benzamidines demonstrates interesting 3D isostructurality behavior despite existing as E-Z isomers. Their crystal packing similarities arise from the presence of various intermolecular interactions, including a rarely observed N-H⋯F interaction [].

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: Characterized in male rats, S-23 exhibits high binding affinity to androgen receptors and acts as a full agonist in vitro. It suppresses LH levels, impacting the size of the prostate and levator ani muscle, making it a potential candidate for hormonal male contraception [].

1‐(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one

Compound Description: This haloperidol derivative was identified through an in silico design and screening process for novel antipsychotic compounds. It demonstrates improved pharmacodynamics and blood-brain barrier permeation properties compared to haloperidol and exhibits strong affinity for various serotonin and dopamine receptors [].

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1) and N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

Compound Description: These compounds are pyridinylimidazole-based covalent JNK3 inhibitors. Compound 13 is a photocaged version of compound 1, enabling spatiotemporal control of its binding affinity in live cells [].

(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)

Compound Description: Designed as an EGFR inhibitor, this compound exhibits potent antitumor activity against A549, MCF-7, and PC-3 cells, with IC50 values in the low micromolar range. Mechanistic studies reveal its ability to induce apoptosis and cell cycle arrest in A549 cells [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

Compound Description: This benzenesulfonic acid derivative, unexpectedly synthesized from a ring closure reaction, demonstrates antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one ([14C]XEN-D0401)

Compound Description: This compound, a novel BK channel activator, has been radiolabeled with carbon-14 for use in pharmacological studies. Its synthesis involves a series of ortho-lithiations and a Friedlander quinoline synthesis [].

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound's crystal structure reveals a complex network of hydrogen bonds, including N-H⋯N, C-H⋯N, and C-H⋯π interactions, leading to the formation of double chains and cavities that potentially accommodate solvent molecules [].

4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine and 4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine

Compound Description: These two thiazole derivatives were synthesized through a catalyst-free reaction. Their crystal structures reveal variations in crystal packing influenced by the substituents on the phenyl rings and intermolecular interactions like C–H···X (X = N, O, π) and π···π contacts [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series of compounds was synthesized as potential anti-cancer and antimicrobial agents. They demonstrated anti-cancer activity against the MCF-7 cell line, with some compounds exhibiting comparable potency to doxorubicin. Additionally, some compounds showed moderate antibacterial and antifungal activities [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative acts as a potent and selective HDAC inhibitor, demonstrating potential as an oral anticancer drug candidate. It exhibits significant inhibitory activity against class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It also induces G1 cell cycle arrest and apoptosis and shows promising in vivo antitumor activity [].

3-Amino-N-(3-phenyl-5-isoxazolyl)propanamide Derivatives

Compound Description: These isoxazole derivatives were designed and synthesized as centrally acting muscle relaxants. Some compounds within this series exhibited potent muscle relaxant and anticonvulsant activities. The structure-activity relationships highlighted the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for optimal activity [].

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide

Compound Description: Synthesized via a halogenated hydrocarbon amination reaction, this compound displayed anti-Mycobacterium phlei activity. Its crystal structure, determined by X-ray diffraction, revealed a monoclinic system and the presence of C-H···O, C-H···N, and C-H···Br weak hydrogen bonds contributing to its three-dimensional structure [].

Properties

Product Name

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

IUPAC Name

3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

InChI

InChI=1S/C17H18FNO2/c1-21-12-13-5-4-7-15(11-13)19-17(20)10-9-14-6-2-3-8-16(14)18/h2-8,11H,9-10,12H2,1H3,(H,19,20)

InChI Key

QOFGFGQQLBQRHQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.